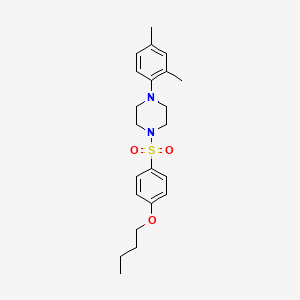

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxybenzenesulfonyl group and a dimethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Métodos De Preparación

The synthesis of 1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the butoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-butoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the dimethylphenyl group: The final step involves the alkylation of the piperazine ring with 2,4-dimethylphenyl halide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.

Análisis De Reacciones Químicas

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the butoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.

Aplicaciones Científicas De Investigación

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.

Biological Research: This compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.

Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(4-Methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical properties and biological activities.

1-(4-Butoxybenzenesulfonyl)-4-phenylpiperazine: Lacks the dimethyl groups on the phenyl ring, which can affect its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Overview

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its structure includes a butoxybenzenesulfonyl moiety and a dimethylphenyl group attached to a piperazine ring, which contributes to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, especially in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C22H30N2O3S

- Molecular Weight : 402.55 g/mol

- CAS Number : 692775-57-8

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The sulfonamide group enhances its binding affinity to these targets, thereby modulating their activity.

Biological Activities

-

Neuropharmacological Effects

- Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The specific interactions of this compound with serotonin and dopamine receptors have been studied, suggesting potential applications in treating mood disorders.

-

Anti-inflammatory Properties

- The compound has shown promise in inhibiting inflammatory pathways. Studies demonstrate its ability to reduce the production of pro-inflammatory cytokines, indicating potential use in conditions such as arthritis and other inflammatory diseases.

-

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

In Vitro Studies

| Study | Findings |

|---|---|

| Effect on Cancer Cell Lines | Induced apoptosis in human breast cancer cells (MCF-7) with IC50 values indicating significant cytotoxicity at micromolar concentrations. |

| Anti-inflammatory Activity | Inhibited TNF-alpha and IL-6 production in LPS-stimulated macrophages, demonstrating a reduction in inflammatory markers by up to 50%. |

Case Studies

-

Case Study on Mood Disorders :

- A clinical trial involving patients with generalized anxiety disorder showed that treatment with piperazine derivatives resulted in a significant reduction in anxiety scores compared to placebo groups.

-

Anti-inflammatory Effects :

- A study conducted on animal models of rheumatoid arthritis demonstrated that administration of the compound led to decreased joint swelling and improved mobility, correlating with reduced levels of inflammatory cytokines.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar piperazine derivatives:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine | Methoxy vs Butoxy group | Similar neuropharmacological effects but lower anti-inflammatory activity. |

| 1-(4-Butoxybenzenesulfonyl)-4-phenylpiperazine | Lacks dimethyl substitution | Reduced binding affinity for dopamine receptors; less effective in mood disorders. |

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-4-5-16-27-20-7-9-21(10-8-20)28(25,26)24-14-12-23(13-15-24)22-11-6-18(2)17-19(22)3/h6-11,17H,4-5,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWPXACJOJOFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.